
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt is an organic compound known for its vibrant color and excellent water solubility. It is commonly used as an acid dye and has applications in various industries, including textiles, leather, and plastics. This compound is also utilized as a chemical indicator and analytical reagent due to its bright color and strong absorption properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt involves the coupling reaction of styrene and p-hydroxyaniline. The process includes the following steps :
Reaction of p-hydroxyaniline with sodium hypochlorite and zinc chloride: to produce 4-chloroaniline.
Reaction of 4-chloroaniline with phenylmagnesium bromide: to form 4-phenylaniline.
Reaction of 4-phenylaniline with sulfuric acid, nitric acid, and copper sulfate: to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste .
化学反应分析
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
科学研究应用
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt has a wide range of scientific research applications :
Chemistry: Used as a chemical indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, leather, and plastics.
作用机制
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
相似化合物的比较
Similar Compounds
- Direct Yellow 4 dye
- 4,4’‘-Vinylenebis(4’-hydroxyazobenzene-3-sulfonic acid)
- 4,4’-Bis(p-hydroxyphenylazo)-2,2’-stilbenedisulfonic acid
- 2,2’-(1,2-Ethenediyl)bis[5-(4-hydroxyphenylazo)benzenesulfonic acid]
Uniqueness
Compared to similar compounds, 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt stands out due to its excellent water solubility, bright color, and high stability in solution. These properties make it particularly valuable in applications requiring strong and stable colorants .
属性
CAS 编号 |
68966-53-0 |
|---|---|
分子式 |
C26H19N4NaO8S2 |
分子量 |
602.6 g/mol |
IUPAC 名称 |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
InChI 键 |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
手性 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
相关CAS编号 |
91-34-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


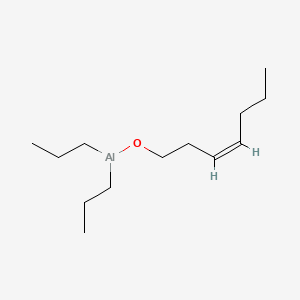
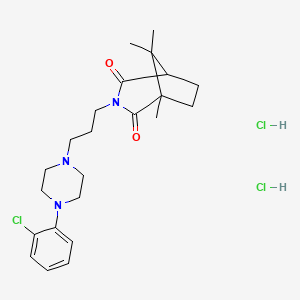
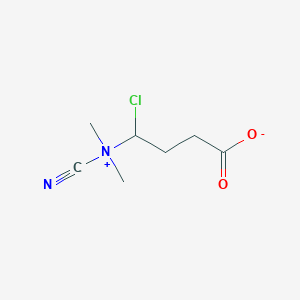
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)

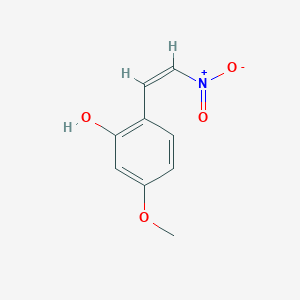
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

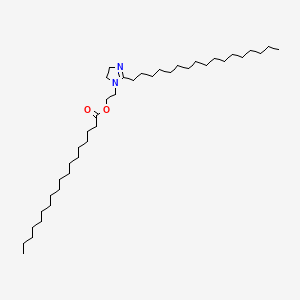
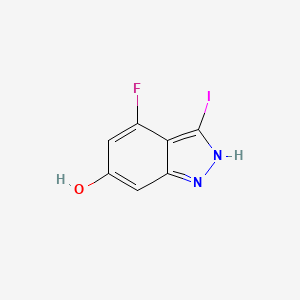

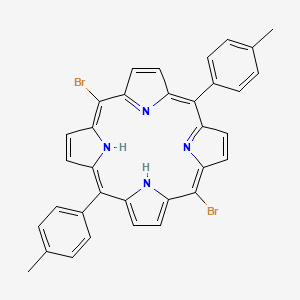

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
